molecular formula C12H11N3O4 B11477108 3-[4-(2-Cyanoethoxy)-2-nitrophenoxy]propanenitrile

3-[4-(2-Cyanoethoxy)-2-nitrophenoxy]propanenitrile

Cat. No.: B11477108
M. Wt: 261.23 g/mol
InChI Key: YEIGETWBCXBZFH-UHFFFAOYSA-N
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Description

3-[4-(2-Cyanoethoxy)-2-nitrophenoxy]propanenitrile is an organic compound with the molecular formula C12H12N2O4 It is characterized by the presence of a cyano group, a nitro group, and an ether linkage within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Cyanoethoxy)-2-nitrophenoxy]propanenitrile typically involves the reaction of 4-(2-cyanoethoxy)-2-nitrophenol with 3-chloropropanenitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon in 3-chloropropanenitrile, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Cyanoethoxy)-2-nitrophenoxy]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Formation of various substituted ethers depending on the nucleophile used.

Scientific Research Applications

3-[4-(2-Cyanoethoxy)-2-nitrophenoxy]propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(2-Cyanoethoxy)-2-nitrophenoxy]propanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and nitro groups can participate in various biochemical pathways, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(2-Cyanoethoxy)phenoxy]propanenitrile
  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
  • 3-{2-[2-(2-cyanoethoxy)ethoxy]ethoxy}propanenitrile

Uniqueness

3-[4-(2-Cyanoethoxy)-2-nitrophenoxy]propanenitrile is unique due to the presence of both a cyano and a nitro group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

3-[4-(2-cyanoethoxy)-3-nitrophenoxy]propanenitrile

InChI

InChI=1S/C12H11N3O4/c13-5-1-7-18-10-3-4-12(19-8-2-6-14)11(9-10)15(16)17/h3-4,9H,1-2,7-8H2

InChI Key

YEIGETWBCXBZFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCC#N)[N+](=O)[O-])OCCC#N

Origin of Product

United States

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